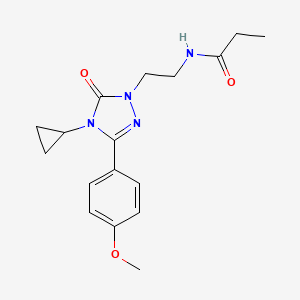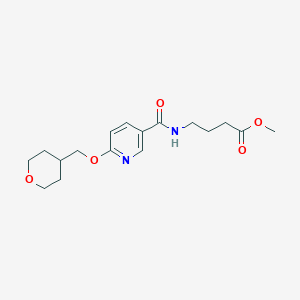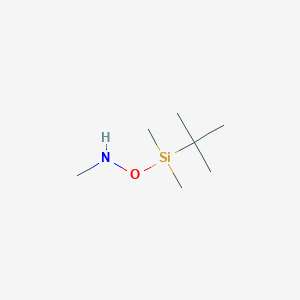
2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H13Cl2NO2S . It has an average mass of 330.229 Da and a monoisotopic mass of 329.004395 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the C-amidoalkylation of p-cresol with 4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide in the presence of H2SO4, oleum, or a mixture of H2SO4 and P4O10 was studied . The reaction leads to the formation of 4-chloro-N-[2,2-dichloro-1-(2-hydroxy-5-methylphenyl)-2-phenylethyl]benzenesulfonamide .Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide consists of a benzenesulfonamide core with two chlorine atoms and a phenylethyl group attached .Chemical Reactions Analysis
In the presence of H2SO4, oleum, or a mixture of H2SO4 and P4O10, the C-amidoalkylation of p-cresol with 4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide not only leads to the targeted 4-chloro-N-[2,2-dichloro-1-(2-hydroxy-5-methylphenyl)-2-phenylethyl]benzenesulfonamide but is also accompanied by unexpected formation of the heterocyclic derivatives 4-chloro-N-(5-methyl-2-phenyl-1-benzofuran-3-yl)benzenesulfonamide and 5-methyl-3-phenyl-2-benzofuran-2(3H)-one .Wissenschaftliche Forschungsanwendungen
Cascade Synthesis Applications
- Synthetic Chemistry : The compound has been utilized in synthetic chemistry for the cascade synthesis of complex molecules. For example, derivatives of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide reacted with thiourea under specific conditions to produce 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, showcasing a probable reaction scheme involving cyclization and heterocyclization processes (Rozentsveig et al., 2011).
Reactions with Aromatic and Heterocyclic Compounds
- Chemical Reactivity : The compound is involved in reactions with benzene, toluene, and 2-chlorothiophene to produce N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides, indicating its versatility in chemical transformations (Rozentsveig et al., 2001).
Structural Analysis
- X-ray Diffraction : Studies include detailed structural analysis through X-ray diffraction, highlighting the molecular and electronic structure of related sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Such analyses contribute to understanding the steric effects and reactivity of these compounds (Rublova et al., 2017).
Synthesis and Antimicrobial Activity
- Antimicrobial Research : Novel benzenesulfonamides, including those related to the 2,6-dichloro-N-(2-phenylethyl) variant, have been synthesized and evaluated for their antimicrobial and anti-HIV activity, highlighting their potential in medicinal chemistry and drug development (Iqbal et al., 2006).
Inhibitors and Synthetic Applications
- Enzyme Inhibition : Compounds structurally related to 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide have been investigated as inhibitors for carbonic anhydrase I, II, IX, and XII, demonstrating the potential of these sulfonamides in therapeutic applications, particularly in targeting tumor-associated enzymes (Lolak et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2,6-dichloro-N-phenethylbenzenesulfonamide are currently unknown. The compound has been studied theoretically
Mode of Action
For instance, it has been found to exhibit non-linear optical (NLO) properties, which are often associated with the ability to interact with light and other electromagnetic radiation .
Eigenschaften
IUPAC Name |
2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYHINWWESEHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)




![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)






![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)